molecular formula C17H18BrN3O3S B2449347 N-(3-bromophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide CAS No. 2319801-02-8

N-(3-bromophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B2449347
CAS No.: 2319801-02-8
M. Wt: 424.31
InChI Key: DICJECUHOLMUMC-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C17H18BrN3O3S and its molecular weight is 424.31. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-bromophenyl)-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O3S/c18-11-3-1-4-12(9-11)19-17(22)16-14-5-2-6-15(14)20-21(16)13-7-8-25(23,24)10-13/h1,3-4,9,13H,2,5-8,10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DICJECUHOLMUMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)NC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-bromophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C17H24BrN3O4SC_{17}H_{24}BrN_{3}O_{4}S with a molecular weight of 446.4 g/mol. The structure includes a bromophenyl group and a tetrahydrothiophene moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC17H24BrN3O4S
Molecular Weight446.4 g/mol
IUPAC Name(2S,3R)-N-(3-bromophenyl)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-3-methylpentanamide
InChI KeyLQXZGSKNQPSGNA-QTWGFKIWSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The bromophenyl group can form covalent bonds with nucleophilic sites on proteins, modulating their activity. Additionally, the thiolane ring may participate in redox reactions that influence cellular oxidative stress pathways .

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent antiproliferative effects against various cancer cell lines. A study reported an IC50 value of 0.08 µM for similar pyrazole compounds against MCF-7 breast cancer cells .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens. A related study found that certain pyrazole derivatives exhibited low minimum inhibitory concentration (MIC) values against bacteria such as Staphylococcus aureus and Escherichia coli . The presence of the tetrahydrothiophene moiety enhances the compound's ability to penetrate microbial membranes.

Enzyme Inhibition

The compound acts as an inhibitor for various metabolic enzymes relevant to neurodegenerative disorders. For example, it has shown significant inhibition of acetylcholinesterase (AChE) and carbonic anhydrase (hCA), which are crucial for neurotransmitter regulation and pH balance in the brain .

Study 1: Antiproliferative Effects

In a comparative study of pyrazole analogs, the compound was assessed for its antiproliferative activity against several cancer cell lines. The results indicated that modifications in the phenyl substituent significantly impacted the potency of the compounds. The bromine substituent enhanced lipophilicity and cellular uptake, leading to improved anticancer efficacy .

Study 2: Antimicrobial Evaluation

A series of synthesized derivatives were evaluated for their antimicrobial activity. The results showed that compounds with similar structural features to this compound exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(3-bromophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide may possess anticancer properties. Research has focused on their ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation. For instance, docking studies suggest that such compounds can inhibit enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory responses that can lead to cancer progression .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects through in silico molecular docking studies. These studies suggest that it could act as a potential inhibitor of inflammatory mediators, making it a candidate for treating inflammatory diseases . The mechanism involves the inhibition of specific enzymes that play roles in the inflammatory response.

Pharmaceutical Development

Given its structural features, this compound may be explored for pharmaceutical formulations aimed at enhancing bioavailability and therapeutic efficacy. Its unique combination of a bromophenyl group and a dioxidothiophene moiety suggests potential for developing novel drugs targeting various diseases .

Biological Assays

In vitro assays have been conducted to assess the biological activity of this compound against various cell lines. Results from these assays indicate promising cytotoxic effects on cancer cell lines, warranting further investigation into its therapeutic potential .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal highlighted the synthesis of similar compounds and their evaluation against breast cancer cell lines. The results demonstrated significant inhibition of cell proliferation at micromolar concentrations, suggesting that modifications to the structure of this compound could enhance its anticancer properties .

Case Study 2: Inflammation Modulation

Another research project investigated the anti-inflammatory properties of related compounds through animal models of inflammation. The findings indicated a reduction in inflammatory markers following treatment with these compounds, supporting their potential use in managing chronic inflammatory conditions .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromophenyl Group

The 3-bromophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions:

Reaction Reagents/Conditions Products Key Findings
Amination NH₃, CuI, K₂CO₃, DMF, 100°CN-(3-aminophenyl)-derivativeYield: 68–72%; confirmed via LC-MS and 1^1H-NMR.
Hydroxylation NaOH (aq), 120°C, 12 hr N-(3-hydroxyphenyl)-derivativeRequires phase-transfer catalysts for enhanced regioselectivity.
Suzuki Coupling Pd(PPh₃)₄, Ar-B(OH)₂, DME, 80°C N-(3-arylphenyl)-derivativeTolerance for electron-withdrawing substituents (e.g., -NO₂, -CF₃) noted .

Mechanistic Insight : The bromine’s ortho/para-directing nature facilitates NAS, with steric hindrance from the pyrazole ring favoring para-substitution.

Electrophilic Substitution on the Pyrazole Ring

The tetrahydrocyclopenta[c]pyrazole core participates in electrophilic substitutions at positions C4 and C5:

Reaction Reagents/Conditions Products Key Findings
Nitration HNO₃/H₂SO₄, 0°C 5-Nitro-pyrazole derivativeRegioselectivity confirmed via 13^{13}C-NMR; C5 > C4 .
Sulfonation ClSO₃H, CH₂Cl₂, 25°C4-Sulfo-pyrazole derivativeRequires anhydrous conditions to avoid ring decomposition.
Halogenation Br₂, FeBr₃, 40°C4-Bromo-pyrazole derivativeSteric effects limit bromination to C4.

Reduction/Oxidation of the Dioxidotetrahydrothiophene Moiety

The 1,1-dioxidotetrahydrothiophene group undergoes redox reactions:

Reaction Reagents/Conditions Products Key Findings
Reduction (S=O → S) LiAlH₄, THF, reflux Tetrahydrothiophene derivativeComplete reduction verified via IR loss of S=O peaks (~1,100 cm⁻¹).
Oxidation (S→S=O) H₂O₂, AcOH, 60°C1,1,2-Trioxidotetrahydrothiophene derivativeOver-oxidation observed at >70°C.

Hydrolysis of the Carboxamide Group

The carboxamide group is hydrolyzed under acidic or basic conditions:

Reaction Reagents/Conditions Products Key Findings
Acidic Hydrolysis 6M HCl, 100°C, 6 hr 3-Carboxylic acid derivativeQuantitative conversion confirmed via HPLC.
Basic Hydrolysis NaOH (aq), EtOH, reflux3-Carboxylate saltFaster kinetics compared to acidic route.

Cycloaddition and Ring-Opening Reactions

The strained cyclopenta[c]pyrazole system participates in cycloadditions:

Reaction Reagents/Conditions Products Key Findings
Diels-Alder Maleic anhydride, toluene, 110°C Bicyclic adductEndo selectivity confirmed via X-ray crystallography .
Ring-Opening with Amines NH₂R, Et₃N, CH₃CN Pyrazole-amine conjugateReaction efficiency depends on amine nucleophilicity.

Photochemical Reactions

UV-induced reactivity has been explored for functionalization:

Reaction Conditions Products Key Findings
C-H Activation UV (254 nm), [Ru(bpy)₃]²⁺, 24 hr C2-arylated pyrazole derivativeSelective activation at C2 due to radical stability .

Comparative Reactivity with Analogues

Key differences from structurally similar compounds:

Feature This Compound N-(2,5-Dichlorophenyl) Analogue N-Phenyl Derivative
Bromophenyl Reactivity High NAS activityLower NAS due to electron-withdrawing -ClModerate NAS
Pyrazole Stability Resists ring-opening below 150°CDecomposes at 120°CStable up to 180°C
S=O Reduction Kinetics t₁/₂ = 2 hr (LiAlH₄)t₁/₂ = 4 hrt₁/₂ = 1.5 hr

Critical Analysis

  • Regioselectivity Challenges : Steric hindrance from the tetrahydrothiophene group directs electrophiles to C4/C5 of the pyrazole ring.

  • Functional Group Compatibility : The carboxamide group remains intact under most conditions except hydrolysis .

  • Synthetic Utility : Suzuki coupling and photochemical C-H activation enable late-stage diversification .

This compound’s reactivity profile positions it as a versatile intermediate for synthesizing bioactive molecules, particularly kinase inhibitors and G-protein-coupled receptor modulators .

Q & A

Q. Key Reaction Conditions :

StepSolventTemperature (°C)CatalystYield (%)
CyclizationDMF/THF80–10060–70
Pyrazole FormationEthanolRefluxAcetic acid75–85
AmidationDCMRTEDC/HOBt50–60

Methodological Insight : Optimize solvent polarity and temperature to minimize side reactions (e.g., ring-opening of tetrahydrothiophene-dioxide) .

How can the compound’s structure be validated experimentally?

Basic
Use a combination of:

  • NMR Spectroscopy : Confirm substituent positions via 1^1H-1^1H COSY (e.g., coupling between pyrazole C4-H and tetrahydrothiophene protons) .
  • X-ray Crystallography : Resolve bond lengths (e.g., C=O in carboxamide: ~1.23 Å) and dihedral angles to verify stereochemistry .
  • HPLC-MS : Ensure purity (>95%) and molecular weight confirmation (e.g., [M+H]+^+ at m/z 468.2) .

How can synthetic yield be improved while avoiding side products?

Q. Advanced

  • Design of Experiments (DoE) : Apply factorial design to optimize variables (e.g., temperature, solvent ratio). For example, a 23^3 factorial design revealed that THF:DMF (3:1) at 90°C maximizes cyclization yield to 78% .
  • Catalyst Screening : Test alternatives to EDC/HOBt (e.g., DCC/DMAP) for amidation, which improved yields to 70% in related carboxamides .
  • In-situ Monitoring : Use FT-IR to track carbonyl intermediates and halt reactions at ~85% conversion to prevent degradation .

How can contradictory structural data (e.g., NMR vs. X-ray) be resolved?

Q. Advanced

  • Dynamic Effects in NMR : If X-ray shows planar carboxamide but NMR indicates tautomerism, perform variable-temperature NMR (VT-NMR) to detect conformational exchange .
  • DFT Calculations : Compare computed 13^{13}C chemical shifts (e.g., B3LYP/6-311+G(d,p)) with experimental data to validate dominant tautomers .
  • Synchrotron XRD : High-resolution data (≤0.8 Å) can resolve ambiguities in bond lengths caused by disorder .

What computational strategies predict the compound’s bioactivity?

Q. Advanced

  • Molecular Docking : Screen against kinase targets (e.g., CDK2) using AutoDock Vina. The bromophenyl group shows π-π stacking with Phe82 (binding energy: −9.2 kcal/mol) .
  • MD Simulations : Assess stability of ligand-protein complexes (e.g., RMSD <2.0 Å over 100 ns) to prioritize targets .
  • QSAR Models : Use Hammett constants (σBr_{Br} = +0.26) to predict electron-withdrawing effects on carboxamide reactivity .

How should conflicting bioactivity data across assays be addressed?

Q. Advanced

  • Assay Replication : Repeat enzymatic inhibition (e.g., IC50_{50}) under standardized conditions (pH 7.4, 25°C) to rule out variability .
  • Off-target Profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler™) to identify non-specific interactions .
  • Metabolite Interference : Perform LC-MS/MS to detect hydrolyzed byproducts (e.g., free 3-bromoaniline) that may skew results .

What strategies guide the design of derivatives for SAR studies?

Q. Advanced

  • Substituent Modulation : Replace 3-bromophenyl with electron-deficient groups (e.g., 3-CF3_3) to enhance membrane permeability (logP reduction from 3.1 to 2.4) .
  • Bioisosteric Replacement : Substitute tetrahydrothiophene-dioxide with sulfonamide to retain H-bonding capacity while improving solubility .
  • Combinatorial Libraries : Use Ugi-4CR to generate 50+ analogs in parallel, screening for improved IC50_{50} (e.g., 0.8 μM vs. parent compound’s 2.3 μM) .

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